
1,3-Bis(3-nitrophenyl)-2-thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(3-nitrophenyl)-2-thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of two nitrophenyl groups attached to a central thiourea moiety, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-nitrophenyl)-2-thiourea typically involves the reaction of 3-nitroaniline with thiophosgene. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with another molecule of 3-nitroaniline to form the final product. The reaction conditions generally include:
Solvent: Commonly used solvents include dichloromethane or chloroform.
Temperature: The reaction is typically carried out at room temperature.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(3-nitrophenyl)-2-thiourea undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted thioureas.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbonyl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 1,3-Bis(3-aminophenyl)-2-thiourea.
Substitution: Various substituted thioureas depending on the electrophile used.
Hydrolysis: 3-nitroaniline and carbonyl compounds.
Aplicaciones Científicas De Investigación
1,3-Bis(3-nitrophenyl)-2-thiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its anticancer properties, particularly in the inhibition of tumor cell proliferation.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(3-nitrophenyl)-2-thiourea involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can interfere with biological processes.
Pathways Involved: In biological systems, the compound can inhibit enzyme activity by binding to the active site or by chelating essential metal ions required for enzyme function.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(4-nitrophenyl)-2-thiourea: Similar structure but with nitro groups in the para position.
1,3-Bis(2-nitrophenyl)-2-thiourea: Similar structure but with nitro groups in the ortho position.
1,3-Bis(3-aminophenyl)-2-thiourea: Similar structure but with amino groups instead of nitro groups.
Uniqueness
1,3-Bis(3-nitrophenyl)-2-thiourea is unique due to the specific positioning of the nitro groups, which imparts distinct electronic and steric properties. This affects its reactivity and interaction with other molecules, making it suitable for specific applications that other similar compounds may not be able to achieve.
Propiedades
Número CAS |
13991-80-5 |
|---|---|
Fórmula molecular |
C13H10N4O4S |
Peso molecular |
318.31 g/mol |
Nombre IUPAC |
1,3-bis(3-nitrophenyl)thiourea |
InChI |
InChI=1S/C13H10N4O4S/c18-16(19)11-5-1-3-9(7-11)14-13(22)15-10-4-2-6-12(8-10)17(20)21/h1-8H,(H2,14,15,22) |
Clave InChI |
QYXZLVQATVFGJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


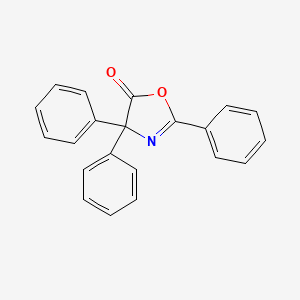


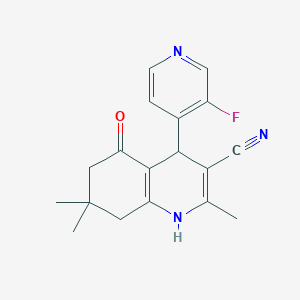

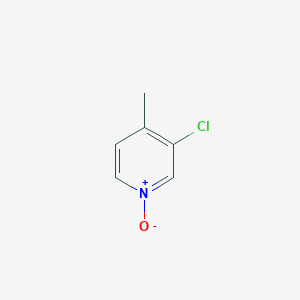



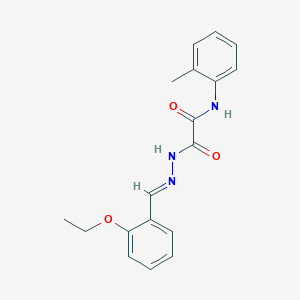
![3-methyl-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11945398.png)
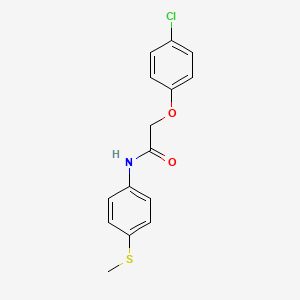
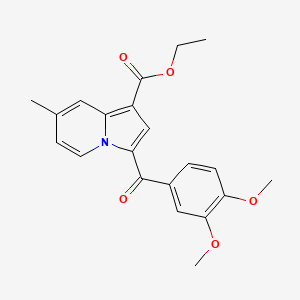
![ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11945413.png)
